molecular formula C6H6N2O2S2 B6225971 5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile CAS No. 157138-36-8

5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile

Cat. No.: B6225971
CAS No.: 157138-36-8
M. Wt: 202.3
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Description

This compound is characterized by its thiazole ring structure, which includes sulfur and nitrogen atoms, and its methanesulfinyl and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with methanesulfinyl and methoxy groups under controlled conditions. One common method involves the use of thionyl chloride and methanol to introduce the methoxy group, followed by the addition of methanesulfinyl chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thioether derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: Similar structure but with a methylsulfanyl group instead of a methanesulfinyl group.

    5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile: Contains a methanesulfonyl group instead of a methanesulfinyl group.

Uniqueness

5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methanesulfinyl and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

157138-36-8

Molecular Formula

C6H6N2O2S2

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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